molecular formula C10H8BrF B8316944 1-Bromo-3-(4-fluorobut-1-ynyl)benzene

1-Bromo-3-(4-fluorobut-1-ynyl)benzene

Cat. No.: B8316944
M. Wt: 227.07 g/mol
InChI Key: OTDZJFAAVFAZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(4-fluorobut-1-ynyl)benzene is a brominated aromatic compound featuring a fluorinated alkyne substituent at the meta position. Its structure combines a benzene ring with a bromine atom and a 4-fluorobut-1-ynyl group (–C≡C–CH2–CH2F), making it a versatile intermediate in organic synthesis. Such compounds are frequently utilized in cross-coupling reactions (e.g., Mizoroki-Heck, Sonogashira) to synthesize pharmaceuticals, agrochemicals, and advanced materials .

Properties

Molecular Formula

C10H8BrF

Molecular Weight

227.07 g/mol

IUPAC Name

1-bromo-3-(4-fluorobut-1-ynyl)benzene

InChI

InChI=1S/C10H8BrF/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8H,2,7H2

InChI Key

OTDZJFAAVFAZJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CCCF

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs of 1-bromo-3-(4-fluorobut-1-ynyl)benzene:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key References
1-Bromo-3-(trifluoromethoxy)benzene –O–CF3 C7H4BrF3O 241.00
1-Bromo-3-(phenylethynyl)benzene –C≡C–Ph C14H9Br 257.13
1-Bromo-4-hex-1-ynylbenzene –C≡C–(CH2)3CH3 C12H13Br 237.14
1-Bromo-3-(trifluoromethyl)benzene –CF3 C7H4BrF3 424.70
1-Bromo-3-(3-bromoprop-1-yn-1-yl)benzene –C≡C–CH2Br C9H6Br2 273.96

Key Observations :

  • Steric Effects : Longer alkyne chains (e.g., hex-1-ynyl) may increase steric hindrance, reducing reaction yields compared to shorter chains like the fluorobutynyl group .

Reactivity in Cross-Coupling Reactions

Bromobenzenes with electron-deficient substituents are widely used in palladium-catalyzed reactions. Below is a comparison of reaction conditions and yields:

Compound Name Reaction Type Catalyst System Yield (%) Reference
1-Bromo-3-(trifluoromethoxy)benzene Pd-catalyzed arylation Pd(OAc)2, ligand-free 90–91
1-Bromo-3-(trifluoromethyl)benzene Mizoroki-Heck coupling Pd(OAc)2, nBu4NOAc, K2CO3 Not reported
1-Bromo-4-hex-1-ynylbenzene Sonogashira coupling Pd/C, CuI, PPh3 >85

Key Findings :

  • High yields (>90%) are achieved with electron-deficient bromobenzenes like 1-bromo-3-(trifluoromethoxy)benzene in ligand-free Pd systems, suggesting that the fluorobutynyl group may similarly facilitate efficient coupling .

Implications for the Target Compound :

  • The fluorobutynyl group’s lower molecular weight compared to –CF3 or –SO2R groups may result in a lower boiling point and improved solubility in organic solvents.

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